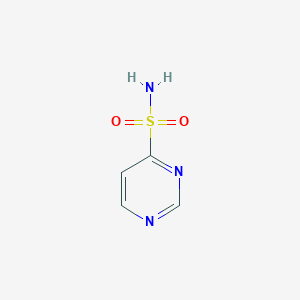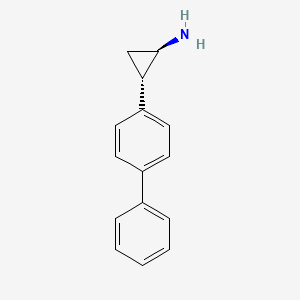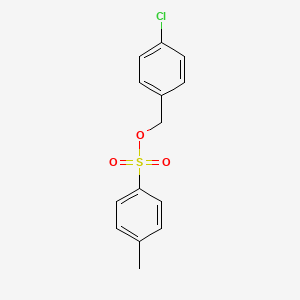
4-Chlorobenzyl 4-methylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chlorobenzyl 4-methylbenzenesulfonate is an organic compound that belongs to the class of benzyl sulfonates It is characterized by the presence of a 4-chlorobenzyl group and a 4-methylbenzenesulfonate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorobenzyl 4-methylbenzenesulfonate typically involves the reaction of 4-chlorobenzyl alcohol with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The reagents are fed into the reactor at controlled rates, and the reaction is monitored to optimize yield and purity. Solvent recovery and recycling are also important considerations in industrial production to minimize waste and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
4-Chlorobenzyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by a nucleophile.
Oxidation: The benzyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding benzyl alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Nucleophilic Substitution: The major products are the substituted benzyl derivatives.
Oxidation: The major products are 4-chlorobenzaldehyde or 4-chlorobenzoic acid.
Reduction: The major product is 4-chlorobenzyl alcohol.
Aplicaciones Científicas De Investigación
4-Chlorobenzyl 4-methylbenzenesulfonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential as a building block in the development of new drugs.
Biological Studies: It is used in studies to understand the interactions of sulfonate-containing compounds with biological molecules.
Industrial Applications: The compound is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-Chlorobenzyl 4-methylbenzenesulfonate involves its interaction with nucleophiles in various chemical reactions. The sulfonate group acts as a leaving group, facilitating the formation of new bonds with nucleophiles. In biological systems, the compound may interact with enzymes or receptors, leading to specific biochemical effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Chlorobenzyl Alcohol: Similar in structure but lacks the sulfonate group.
4-Methylbenzenesulfonyl Chloride: Contains the sulfonate group but lacks the benzyl group.
Benzyl Benzenesulfonate: Similar structure but without the chlorine substituent.
Uniqueness
4-Chlorobenzyl 4-methylbenzenesulfonate is unique due to the presence of both the 4-chlorobenzyl and 4-methylbenzenesulfonate groups. This combination imparts specific chemical reactivity and potential biological activity that distinguishes it from other related compounds .
Propiedades
Número CAS |
4450-67-3 |
|---|---|
Fórmula molecular |
C14H13ClO3S |
Peso molecular |
296.8 g/mol |
Nombre IUPAC |
(4-chlorophenyl)methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C14H13ClO3S/c1-11-2-8-14(9-3-11)19(16,17)18-10-12-4-6-13(15)7-5-12/h2-9H,10H2,1H3 |
Clave InChI |
CFNIWCJEUPNISN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OCC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


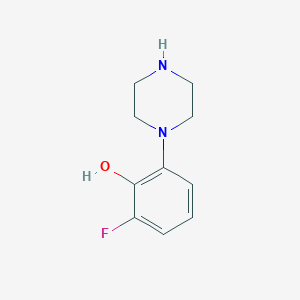
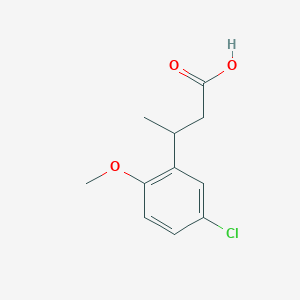
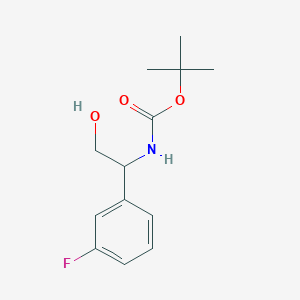
![tert-butyl (2R)-2-{[(tert-butyldiphenylsilyl)oxy]methyl}-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate](/img/structure/B13574690.png)
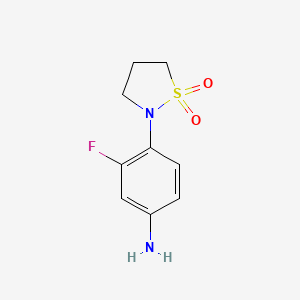
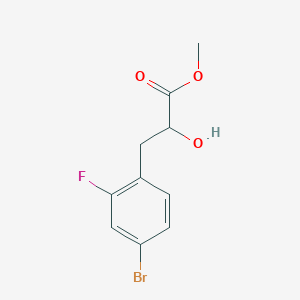

![1-[4-(1,1,2,2,2-Pentafluoroethoxy)phenyl]methanaminehydrochloride](/img/structure/B13574722.png)
![rac-(1R,2R,3S,4S,5S,6R)-5,6-dibromobicyclo[2.2.1]heptane-2,3-diol](/img/structure/B13574723.png)
![cis-(3AS,6AS)-1-((Benzyloxy)carbonyl)-5-(tert-butoxycarbonyl)octahydropyrrolo[3,4-B]pyrrole-6A-carboxylic acid](/img/structure/B13574726.png)

![{2-Aminospiro[3.4]octan-2-yl}methanolhydrochloride](/img/structure/B13574729.png)
